

validation of a new analytical method for 5-bromothiazole quantification

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Compound of Interest

Compound Name: 5-Bromo-2-ethyl-1,3-thiazole
hydrochloride

CAS No.: 1609406-77-0

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A Senior Application Scientist's Guide to the Validation and Comparison of a Novel UPLC-MS/MS Method for the Quantification of 5-Bromothiazole

Abstract

The accurate quantification of 5-bromothiazole is critical due to its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide presents a comprehensive validation of a novel, rapid, and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 5-bromothiazole. We provide a detailed, step-by-step validation protocol and its corresponding results, adhering to the stringent criteria set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] Furthermore, this guide offers a direct and objective performance comparison against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, highlighting the significant advantages of the UPLC-MS/MS approach in terms of sensitivity, specificity, and analytical throughput.

Introduction: The Analytical Imperative for 5-Bromothiazole

5-Bromothiazole is a vital heterocyclic building block. Its structure is a cornerstone in the development of a wide array of biologically active compounds, including anti-inflammatory agents, antimicrobials, and kinase inhibitors for oncology research.^{[1][6][7]} Its presence, whether as a starting material, intermediate, or potential impurity, must be precisely monitored and quantified to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

Traditional analytical methods, such as HPLC-UV, have been the workhorses for quality control. However, they often face limitations in complex matrices or when trace-level quantification is necessary. The demand for higher sample throughput and lower detection limits in modern drug development necessitates more advanced analytical solutions. This guide introduces a UPLC-MS/MS method designed to meet these challenges, offering a superior alternative for researchers and drug development professionals.

Comparative Methodologies

To provide a clear performance benchmark, we will detail both the novel UPLC-MS/MS method and a traditional HPLC-UV method.

Novel Method: UPLC-MS/MS

This method leverages the high separation efficiency of UPLC and the unparalleled sensitivity and selectivity of tandem mass spectrometry.^{[8][9][10]}

Experimental Protocol:

- Instrumentation: ACQUITY UPLC System coupled to a Xevo TQ-S Triple Quadrupole Mass Spectrometer.
- Column: ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 50 mm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.4 mL/min.
- Gradient: 10% B to 90% B over 2.5 minutes, hold for 0.5 minutes, return to initial conditions.
- Injection Volume: 2 μ L.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MS Detection: Multiple Reaction Monitoring (MRM).
 - 5-Bromothiazole Transition:m/z 164.0 -> 82.1
 - Internal Standard (Thiazole-d3):m/z 89.1 -> 62.1

Alternative Method: HPLC-UV

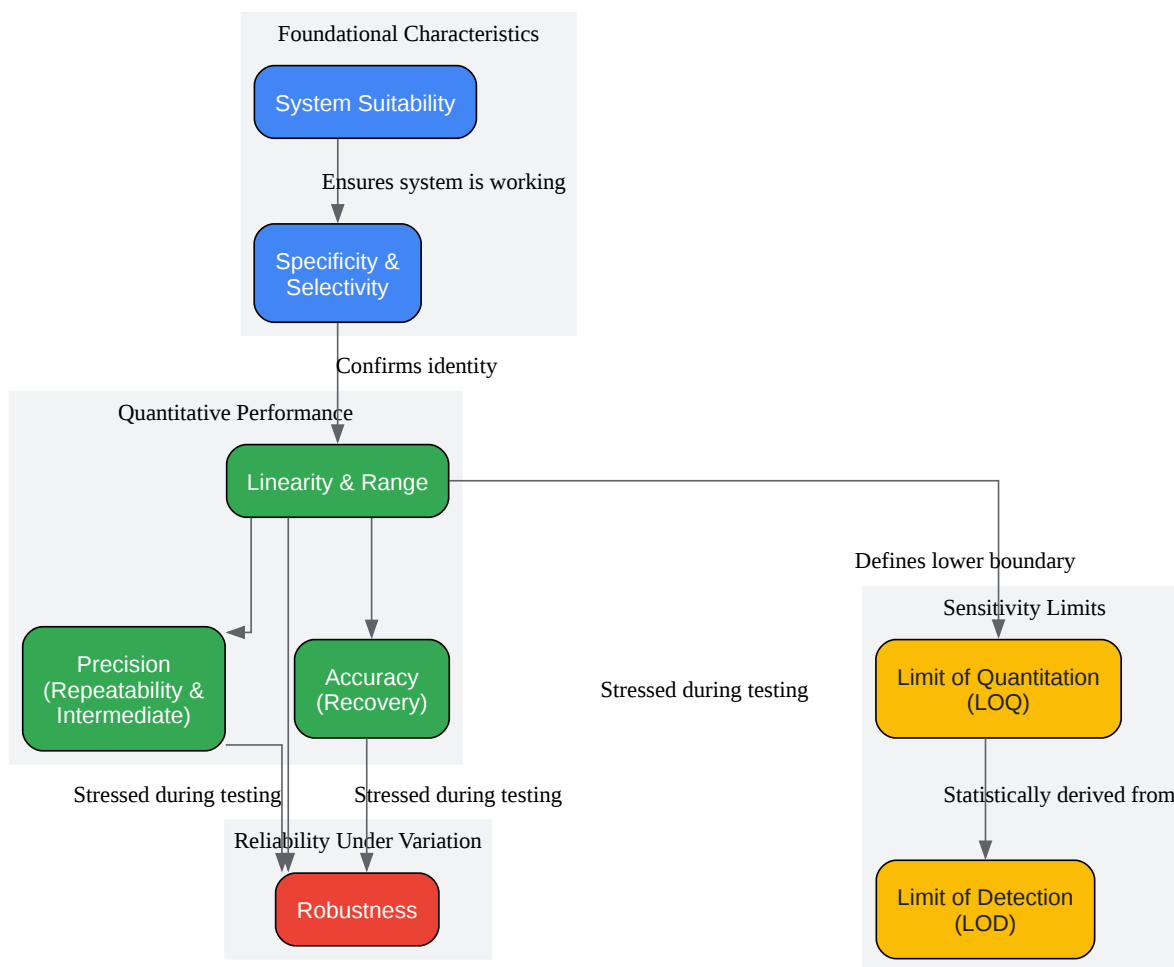
This method represents a more conventional approach, suitable for routine analysis where high sensitivity is not the primary requirement.[\[11\]](#)

Experimental Protocol:

- Instrumentation: Alliance HPLC System with a 2489 UV/Visible Detector.
- Column: XBridge C18, 5 μ m, 4.6 x 150 mm.
- Mobile Phase: Acetonitrile and Water (50:50 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection Wavelength: 245 nm.

Validation of the Novel UPLC-MS/MS Method

A rigorous validation was performed to establish the method's reliability, as mandated by ICH Q2(R1) guidelines.[\[3\]](#)[\[5\]](#)[\[12\]](#) The core validation parameters are logically interconnected, building a complete picture of the method's performance.



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Figure 1: Interrelation of analytical method validation parameters.

Specificity and Selectivity

Causality: The first step is to prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a UPLC-MS/MS method, specificity is inherent in the MRM transition, which is unique to the analyte's mass and fragmentation pattern.

Protocol: A solution containing 5-bromothiazole and a blank matrix (dissolution solvent) were injected. The resulting chromatograms were analyzed to ensure no interfering peaks were present at the retention time of the analyte.

Results: The blank matrix showed no significant signal at the retention time of 5-bromothiazole, confirming the method's high specificity.

Linearity and Range

Causality: This parameter establishes that the method's response is directly proportional to the concentration of the analyte over a defined range. This is fundamental for accurate quantification.

Protocol: A series of calibration standards were prepared by diluting a stock solution to concentrations ranging from 0.5 ng/mL to 500 ng/mL. Each standard was injected in triplicate.

Results: The method demonstrated excellent linearity across the tested range.

Parameter	Result	Acceptance Criteria
Range	0.5 - 500 ng/mL	-
Regression Equation	$y = 25142x + 1057$	-
Correlation Coefficient (r^2)	0.9996	$r^2 \geq 0.995$

Accuracy (as Recovery)

Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically assessed via recovery studies by spiking a blank matrix with a known amount of analyte.

Protocol: A blank matrix was spiked with 5-bromothiazole at three concentration levels (low, medium, high: 1, 100, and 400 ng/mL). Six replicate samples were prepared at each level and analyzed.

Results: The method was found to be highly accurate, with recovery values well within the accepted limits.

Spiked Level	Concentration (ng/mL)	Mean Recovery (%)	% RSD	Acceptance Criteria
Low	1	101.2%	1.8%	98.0 - 102.0% Recovery; RSD ≤ 2.0%
Medium	100	99.7%	0.9%	98.0 - 102.0% Recovery; RSD ≤ 2.0%
High	400	100.5%	0.7%	98.0 - 102.0% Recovery; RSD ≤ 2.0%

Precision

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

- Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
- Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts).

Protocol:

- Repeatability: Six replicate samples at 100 ng/mL were analyzed on the same day.

- Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst.

Results: The low Relative Standard Deviation (RSD) values confirm the method's high precision.

Precision Level	n	Mean Concentration (ng/mL)	% RSD	Acceptance Criteria
Repeatability	6	100.3	1.1%	RSD ≤ 2.0%
Intermediate Precision	12	100.6	1.4%	RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: These parameters define the sensitivity of the method.

- LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve ($LOD = 3.3 * \sigma/S$; $LOQ = 10 * \sigma/S$), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Results: The method is highly sensitive, capable of detecting and quantifying 5-bromothiazole at sub-ng/mL levels.

Parameter	Result
Limit of Detection (LOD)	0.15 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL

Robustness

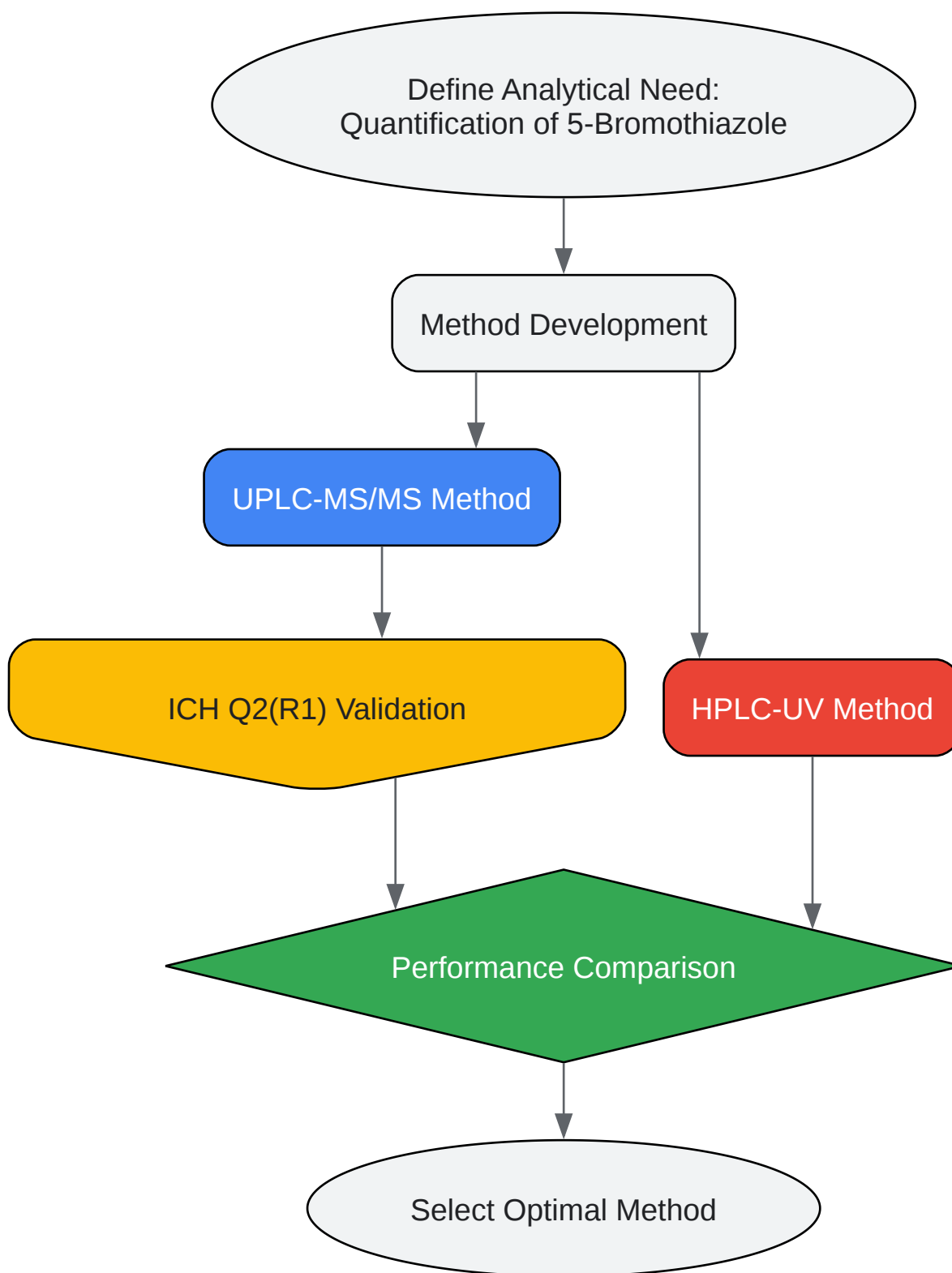
Causality: Robustness testing provides an indication of the method's reliability during normal usage by deliberately introducing small variations in method parameters.

Protocol: The effect of small, deliberate changes to key parameters was evaluated. This included varying the column temperature ($\pm 2^{\circ}\text{C}$) and mobile phase flow rate (± 0.02 mL/min).

Results: The system suitability parameters (retention time, peak area) remained well within acceptance criteria, demonstrating the method's robustness.

Head-to-Head Comparison: UPLC-MS/MS vs. HPLC-UV

The true value of a new method is best understood through direct comparison with an established alternative. The following workflow illustrates the validation and comparison process.



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